N-(2-Bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(2-Bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by the presence of a bromophenyl group attached to a thienopyrimidine core, which is a fused ring system containing both thiophene and pyrimidine rings. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . This intermediate can then be further functionalized to introduce the bromophenyl group and the amine functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The thienopyrimidine core can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thienopyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-(2-Bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitubercular agent.
Biological Studies: The compound is studied for its antimicrobial and antiviral activities.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, in antitubercular studies, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes . The exact molecular pathways and targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-Pyridine Substituted 2-Chlorothieno[2,3-d]pyrimidin-4-amine: This compound shares a similar thienopyrimidine core but with different substituents.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Analogs: These compounds also contain a thienopyrimidine core and are studied for their anti-inflammatory activities.
Uniqueness
N-(2-Bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new therapeutic agents and materials.
Properties
CAS No. |
917907-35-8 |
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Molecular Formula |
C13H10BrN3S |
Molecular Weight |
320.21 g/mol |
IUPAC Name |
N-(2-bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H10BrN3S/c1-8-6-18-13-11(8)12(15-7-16-13)17-10-5-3-2-4-9(10)14/h2-7H,1H3,(H,15,16,17) |
InChI Key |
DQPOIFKYCBDRFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)NC3=CC=CC=C3Br |
Origin of Product |
United States |
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